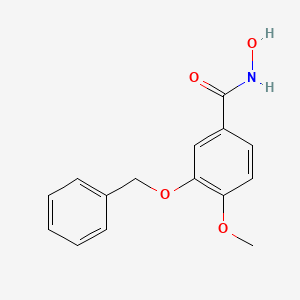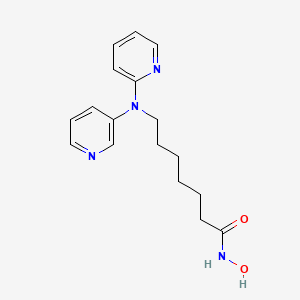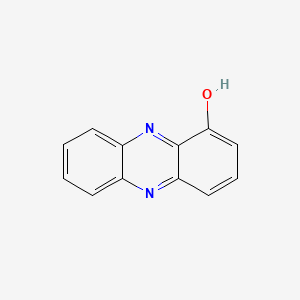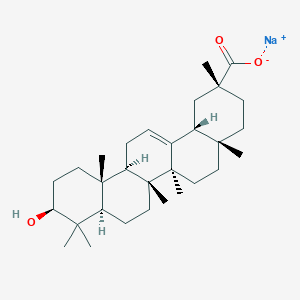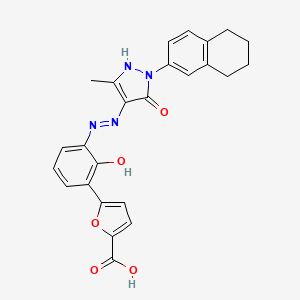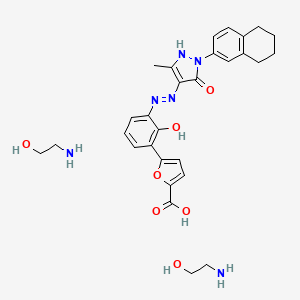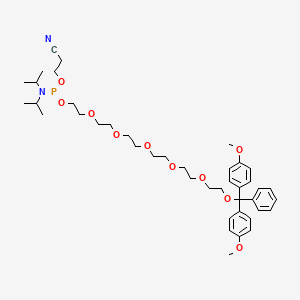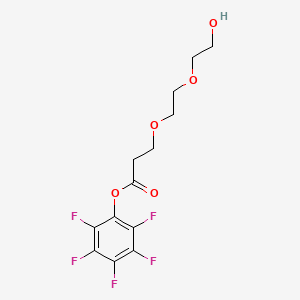
Hydroxy-PEG2-PFP ester
Vue d'ensemble
Description
Hydroxy-PEG2-PFP ester is a PEG derivative containing a hydroxyl group with a PFP ester group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .
Molecular Structure Analysis
The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 .Chemical Reactions Analysis
Hydroxy-PEG2-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Glycopolymers
Hydroxy-PEG2-PFP ester is used in the synthesis of glycopolymers . Glycopolymers are functional polymers with saccharide moieties on their side chains and are attractive candidates for biomaterials . The formation of amide bonds caused by the reaction of activated esters with amino groups is of high synthetic chemical value owing to its high selectivity .
Postpolymerization Modification
Activated esters like Hydroxy-PEG2-PFP ester are useful in various fields, including polymer chemistry and biochemistry, because of their high reactivity and ease of reaction . They have been employed in the synthesis of various functional polymers .
Synthesis of Functional Polymers
Hydroxy-PEG2-PFP ester is used in the synthesis of functional polymers . Polymer backbones with reactive pendant groups, such as activated esters, are useful for synthesizing various functional polymers by post-polymerization modification approaches .
Modification of Polymers with Biomolecules
The substitution of activated esters, such as Hydroxy-PEG2-PFP ester, with amine-containing compounds via a substitution reaction is a well-known strategy for modifying polymers with biomolecules .
Synthesis of Glycopolymers in Water
Water-soluble activated esters like Hydroxy-PEG2-PFP ester are stable and useful for postpolymerization modification for synthesizing glycopolymers in water .
Drug Delivery
Hydroxy-PEG2-PFP ester is used in the field of drug delivery . Monodispersed Linear PEGs like Hydroxy-PEG2-PFP ester are used for drug delivery .
Mécanisme D'action
Target of Action
Hydroxy-PEG2-PFP ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules . PROTACs are designed to target specific proteins for degradation . The primary targets of Hydroxy-PEG2-PFP ester, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Hydroxy-PEG2-PFP ester, as a part of a PROTAC, interacts with its targets by connecting two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Hydroxy-PEG2-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Hydroxy-PEG2-PFP ester as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The stability of Hydroxy-PEG2-PFP ester in aqueous solution suggests it could potentially enhance the solubility and bioavailability of the PROTAC.
Result of Action
The primary result of the action of Hydroxy-PEG2-PFP ester is the degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy-PEG2-PFP ester. For instance, its stability in aqueous solution suggests that it may be more effective in environments with a certain water content . .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZBMSTIHCECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG2-PFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)

